molecular formula C21H26N4O4S2 B3015367 4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-90-8

4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3015367
CAS No.: 533871-90-8
M. Wt: 462.58
InChI Key: WEUGOOQNASHUAI-UHFFFAOYSA-N
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Description

4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H26N4O4S2 and its molecular weight is 462.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research on derivatives of 1,3,4-oxadiazole, such as those related to the compound , has shown significant promise in the development of anticancer agents. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from related core structures. These compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives surpassing the reference drug etoposide in effectiveness (Ravinaik et al., 2021).

Crystal Structure Analysis

The crystal structure of compounds closely related to "4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" has been determined, providing insights into their molecular configurations and potential interactions. Sharma et al. (2016) synthesized and analyzed the crystal structure of a closely related compound, revealing stabilizing interactions that could inform the design of new materials and pharmaceuticals (Sharma et al., 2016).

Heterocyclic Synthesis

The versatility of thiophene and oxadiazole derivatives in heterocyclic synthesis has been documented, offering pathways to a variety of nitrogen-containing rings. Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards different nitrogen nucleophiles, yielding a range of heterocyclic compounds. This research underscores the utility of such structures in expanding the toolkit of organic synthesis (Mohareb et al., 2004).

Nematicidal Activity

The structural motif of 1,3,4-oxadiazole, when combined with other heterocycles, has shown potential in the development of nematicides. Liu et al. (2022) synthesized novel oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, demonstrating good nematicidal activity against Bursaphelenchus xylophilus. Such compounds could lead to new solutions for agricultural pests (Liu et al., 2022).

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c1-3-5-13-25(14-6-4-2)31(27,28)17-11-9-16(10-12-17)19(26)22-21-24-23-20(29-21)18-8-7-15-30-18/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUGOOQNASHUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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